molecular formula C10H11FN2O2 B2568939 N-(4-fluorophenyl)-3-(methoxyimino)propanamide CAS No. 338793-61-6

N-(4-fluorophenyl)-3-(methoxyimino)propanamide

Cat. No. B2568939
CAS RN: 338793-61-6
M. Wt: 210.208
InChI Key: QKEGANLGAJLDOT-GHXNOFRVSA-N
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Description

N-(4-fluorophenyl)-3-(methoxyimino)propanamide, also known as FMP or Flumazenil, is a chemical compound that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1980s and is commonly used in scientific research to study the effects of benzodiazepines on the brain and nervous system. Flumazenil is a potent antagonist of the benzodiazepine receptor, which plays a crucial role in the regulation of anxiety, sleep, and muscle relaxation.

Scientific Research Applications

Discovery and Development of Met Kinase Inhibitors

N-(4-fluorophenyl)-3-(methoxyimino)propanamide derivatives have been explored for their potential as selective inhibitors in the context of cancer therapy. For example, the discovery of specific substituted derivatives as potent and selective Met kinase inhibitors exemplifies their role in targeted cancer therapies. These derivatives showed remarkable in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).

Metabolic Pathways and Pharmacokinetics

The metabolic pathways and pharmacokinetics of related compounds have been studied to understand their behavior in biological systems. For instance, the metabolism of AZD7325, a compound with structural similarities, reveals insights into metabolic cyclization and aromatization pathways. Such studies are crucial for drug development, demonstrating the importance of understanding the metabolic fate of these compounds (Gu et al., 2018).

Antioxidant and Anticancer Activities

Research into novel derivatives of this compound has shown promising antioxidant and anticancer activities. Certain derivatives have been found to exhibit higher antioxidant activity than ascorbic acid and showed cytotoxic effects against specific cancer cell lines, underscoring their potential in cancer treatment (Tumosienė et al., 2020).

Selective Androgen Receptor Modulators

These compounds have also been explored for their role as selective androgen receptor modulators (SARMs), indicating their versatility in therapeutic applications beyond oncology. The pharmacokinetics and metabolism studies of such compounds provide foundational knowledge for their potential use in treating androgen-dependent diseases (Wu et al., 2006).

Synthesis and Application in Herbicide Development

The development of novel triazolinone derivatives, incorporating pharmacophores into the scaffold of triazolinone, has demonstrated these compounds' herbicidal activities. Such research highlights the agricultural applications of this compound derivatives, showcasing their potential as postemergent herbicides (Luo et al., 2008).

properties

IUPAC Name

(3Z)-N-(4-fluorophenyl)-3-methoxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-15-12-7-6-10(14)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEGANLGAJLDOT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\CC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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